molecular formula C11H15NO2 B2703683 n,n-dimethyl-d-phenylalanine CAS No. 174222-78-7

n,n-dimethyl-d-phenylalanine

Cat. No.: B2703683
CAS No.: 174222-78-7
M. Wt: 193.246
InChI Key: HOGIQTACRLIOHC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-d-phenylalanine (CAS 174222-78-7) is a high-purity synthetic amino acid derivative offered with a guaranteed purity of ≥98% . This compound features a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is the D-isomer and N,N-dimethylated analog of the essential amino acid L-phenylalanine. The product is intended for research and further manufacturing applications only and is not approved for direct human use . In research settings, this compound serves as a valuable building block, particularly in the chemical synthesis of peptides. Modified amino acids like this one are often employed to overcome the challenges associated with synthesizing highly hydrophobic or "difficult" peptide sequences, which have a strong tendency to aggregate and exhibit poor solubility . The dimethylation of the amino group and the specific D-configuration can alter the peptide's physicochemical properties, such as its lipophilicity and metabolic stability, making it a useful tool for probing structure-activity relationships. Furthermore, as a derivative of phenylalanine, it is related to a key precursor in the biosynthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine . This connection suggests its potential research value in neurochemical and pharmacological studies. Researchers should handle this material with appropriate precautions, as it may be subject to hazardous material shipping fees and carries safety warnings regarding skin and eye irritation and specific target organ toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of N,n Dimethyl D Phenylalanine

Strategies for the Stereoselective Synthesis of N,N-Dimethyl-D-Phenylalanine

The preparation of this compound in high enantiomeric purity can be achieved through a combination of asymmetric synthesis of the D-phenylalanine core followed by N-methylation, or by direct resolution and subsequent methylation of D-phenylalanine.

Asymmetric hydrogenation is a powerful method for establishing the stereocenter of D-phenylalanine precursors with high enantioselectivity. This technique typically involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral transition metal catalyst.

A notable example is the synthesis of a D-phenylalanine derivative using a rhodium catalyst with a chiral phosphine (B1218219) ligand. The process can start from an N-acetyl dehydroamino-acid, which is a common precursor for asymmetric hydrogenation. acs.org The stereoselectivity of the reaction is controlled by the chiral catalyst, which creates a chiral environment for the hydrogenation, leading to the preferential formation of one enantiomer. A widely used catalyst for this transformation is [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, which has been shown to yield high enantiomeric excess in the synthesis of D-phenylalanine intermediates. acs.org

The general reaction for the asymmetric hydrogenation of an N-acetyl dehydroamino-acid to an N-acetyl-D-phenylalanine precursor is depicted below:

R-CH=C(NHAc)COOR' + H₂ --(Chiral Rh Catalyst)--> R-CH₂-CH(NHAc)COOR' (D-enantiomer enriched)

The resulting N-acetyl-D-phenylalanine derivative can then be deprotected and subsequently N-methylated to yield this compound.

CatalystPrecursorEnantiomeric Excess (ee)Reference
[((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄N-acetyl dehydroamino-acidHigh acs.org

This table summarizes a key approach for the asymmetric synthesis of D-phenylalanine precursors.

Once D-phenylalanine is obtained, the final step to produce this compound is the N-methylation of the primary amine. Reductive alkylation, also known as reductive amination, is a common and effective method for this transformation.

This process typically involves the reaction of D-phenylalanine with an excess of formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the dimethylated amine.

A frequently employed method is catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of formaldehyde. sciencemadness.org This one-pot procedure is efficient for the N,N-dimethylation of phenylalanine. sciencemadness.org

Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used as the reducing agent with formaldehyde. sciencemadness.org This method is also effective for the reductive alkylation of amino acids. sciencemadness.org It is important to note that some traditional N-methylation methods, such as the Eschweiler-Clarke reaction, have been reported to be unsuitable for phenylalanine, as they can lead to the formation of a pyrrolidinone byproduct instead of the desired N,N-dimethylated product. sciencemadness.org

MethodReagentsCatalystNotesReference
Catalytic HydrogenationFormaldehyde, H₂Pd/CCommon method for N,N-dimethylation of phenylalanine. sciencemadness.org
Reductive AlkylationFormaldehyde, NaBH₄-Effective for N-methylation of p-nitrophenylalanine. sciencemadness.org

This table compares common reductive alkylation protocols for the N-methylation of D-phenylalanine.

The successful synthesis of this compound relies on the availability of key precursors and intermediates. For the asymmetric hydrogenation route, a crucial precursor is an N-acetyl dehydroamino-acid derivative. The synthesis of such a precursor can be a multi-step process. For instance, a 4-(hydroxymethyl)-substituted dehydrophenylalanine hydrogenation substrate can be prepared starting from terephthalic dialdehyde (B1249045) through a sequence of reactions including monoreduction, Erlenmeyer condensation, and ring-opening/O-deacetylation. acs.org

For the reductive alkylation pathway, the primary precursor is D-phenylalanine itself. D-phenylalanine can be obtained through various methods, including the resolution of racemic DL-phenylalanine or through asymmetric synthesis. One method for obtaining D-phenylalanine is through asymmetric transformation. This involves the formation of a diastereomeric salt of DL-phenylalanine with a chiral resolving agent, such as (2S, 3S)-tartaric acid, in the presence of an aldehyde like salicylaldehyde, which facilitates the racemization of the L-enantiomer, allowing for the crystallization of the D-enantiomer salt in high yield and optical purity. mdma.ch

Precursor/IntermediateSynthetic RouteKey Reagents/StepsTarget
N-acetyl dehydroamino-acidFrom terephthalic dialdehydeMonoreduction, Erlenmeyer condensation, ring-opening/O-deacetylationAsymmetric Hydrogenation
D-PhenylalanineAsymmetric transformation of DL-phenylalanine(2S, 3S)-tartaric acid, salicylaldehyde, propionic acidReductive Alkylation

This table outlines the preparation of key precursors for the synthesis of this compound.

Derivatization Techniques for Chiral Analysis and Functionalization

The determination of the enantiomeric purity of this compound and its functionalization for analytical purposes often requires derivatization with a chiral or achiral reagent.

For the determination of the absolute configuration of N,N-dimethyl amino acids, a chiral derivatization strategy using phenylglycine methyl ester (PGME) has been developed. researchgate.net This method involves the coupling of the N,N-dimethyl amino acid with PGME to form a pair of diastereomers. These diastereomers can then be separated and analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The elution order of the diastereomers allows for the assignment of the absolute configuration of the original N,N-dimethyl amino acid. researchgate.net

This approach offers a straightforward and sensitive method for the stereochemical analysis of N,N-dimethyl amino acids and has been successfully applied to determine the absolute configuration of N,N-dimethyl phenylalanine in natural products. researchgate.net

StepProcedurePurpose
1Coupling of this compound with PGMEFormation of diastereomeric derivatives
2Separation of diastereomersUsing liquid chromatography (LC)
3Analysis of separated diastereomersUsing mass spectrometry (MS) to identify and quantify each diastereomer
4Determination of absolute configurationBased on the elution time and order of the diastereomers

This table details the steps involved in the PGME derivatization for chiral analysis.

Ethyl chloroformate is a versatile derivatizing agent used for the analysis of a wide range of metabolites, including amino acids, by gas chromatography-mass spectrometry (GC-MS). nih.govcore.ac.uk The derivatization with ethyl chloroformate enhances the volatility and thermal stability of the amino acids, making them suitable for GC analysis.

In the context of this compound, direct chiral separation by certain GC methods can be challenging. However, a method involving ethyl chloroformate has been reported for the indirect determination of its chirality. researchgate.net This method involves treating N,N-dimethylphenylalanine with ethyl chloroformate, which leads to demethylation to the corresponding N-methyl analogue upon subsequent acid hydrolysis. researchgate.net The resulting N-methylphenylalanine can then be derivatized, for example, as an N-pentafluoropropionyl amino acid isopropyl ester, and its enantiomers can be separated on a chiral capillary column. researchgate.net

This two-step process of derivatization-demethylation followed by a second derivatization and chiral GC analysis provides a pathway for the stereochemical analysis of N,N-dimethylphenylalanine.

ApplicationDerivatization ReagentAnalytical TechniqueNotesReference
General Metabolite ProfilingEthyl ChloroformateGC-MSEnhances volatility and thermal stability of amino acids. nih.govcore.ac.uk
Indirect Chiral Analysis of N,N-DimethylphenylalanineEthyl ChloroformateGC-MSDemethylation to N-methylphenylalanine upon hydrolysis, which can then be chirally resolved. researchgate.net

This table summarizes the applications of ethyl chloroformate derivatization in the analysis of this compound.

Formation of N-Acyl-D-Phenylalanine Esters

The conversion of this compound to N-Acyl-D-phenylalanine esters is a non-trivial process due to the sterically hindered and non-nucleophilic nature of the tertiary amine. Direct acylation is not feasible. Therefore, synthetic strategies would necessitate a preliminary demethylation step to generate a secondary or primary amine, which is then amenable to acylation.

One potential, though not widely documented for this specific substrate, is oxidative demethylation. More established methods for the N-demethylation of amino acids could be adapted. For instance, treatment with ethyl chloroformate followed by acid hydrolysis has been used to demethylate N,N-dimethylphenylalanine enantiomers to their N-methyl analogues. researchgate.net Subsequent acylation of the resulting N-methyl-D-phenylalanine or D-phenylalanine would then be carried out using standard procedures, such as reaction with an acid anhydride (B1165640) or acyl chloride in the presence of a base. prepchem.com

Following the formation of N-Acyl-D-phenylalanine, esterification can be achieved through various methods. A common approach involves acid-catalyzed esterification in the presence of the corresponding alcohol. prepchem.com More advanced techniques, such as the use of Mukaiyama's reagent, have been shown to be effective for the esterification of N-protected amino acids under milder conditions, including microwave-assisted protocols that can significantly reduce reaction times. nih.govmdpi.com

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure N-acyl-D-phenylalanine esters from a racemic mixture of N-acyl-D,L-phenylalanine esters. googleapis.comgoogle.com This process utilizes the high stereoselectivity of enzymes, such as microbial serine proteinases, to selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer in its ester form. googleapis.comgoogle.com While this method starts from the racemic mixture rather than directly from this compound, it represents a key industrial method for producing the target compound.

Table 1: Comparison of Esterification Methods for N-Acyl-Phenylalanine

MethodReagentsKey AdvantagesKey Disadvantages
Acid-Catalyzed EsterificationAlcohol, Strong Acid (e.g., HCl, H2SO4)Simple, inexpensive reagents.Harsh conditions can lead to side reactions; equilibrium-driven.
Mukaiyama's Reagent2-chloro-1-methylpyridinium iodide, Alcohol, BaseMild reaction conditions; high yields.Reagent can be expensive; requires anhydrous conditions. nih.govmdpi.com
Microwave-Assisted SynthesisMukaiyama's Reagent, AlcoholRapid reaction times; improved yields. nih.govmdpi.comRequires specialized microwave equipment.
Enzymatic ResolutionRacemic N-acyl-phenylalanine ester, Proteolytic enzymeHigh enantioselectivity; mild, aqueous conditions.Limited to specific substrates; requires separation of the hydrolyzed L-isomer. googleapis.comgoogle.com

Incorporation into Peptide and Peptidomimetic Scaffolds

The tertiary amine of this compound fundamentally alters its reactivity in peptide synthesis. Standard peptide coupling reactions, which involve the formation of an amide bond between the carboxylic acid of one amino acid and the primary or secondary amine of another, are not possible at the N-terminus of this compound. This limitation necessitates specialized strategies for its incorporation into peptide and peptidomimetic structures.

Solution-Phase Peptide Synthesis Strategies

In solution-phase peptide synthesis, this compound can be readily incorporated as the C-terminal residue of a peptide chain. The synthesis would proceed by activating the carboxylic acid of this compound using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the N-terminus of a protected amino acid or peptide.

The synthesis of longer peptides where this compound is not at the C-terminus would require its prior conversion to a derivative with a reactive N-terminus, as discussed in section 2.2.3. Once converted to an N-acyl or N-H derivative, standard solution-phase peptide synthesis protocols can be employed. rsc.orgyoutube.com These strategies involve the stepwise addition of protected amino acids with careful control of reaction conditions to avoid side reactions and ensure high yields. rsc.org The choice of protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, is crucial for the success of the synthesis. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides. sennchem.com Similar to solution-phase synthesis, the most direct application of this compound in SPPS is as the C-terminal residue. The synthesis would commence by attaching the carboxylic acid of this compound to a solid support resin. The subsequent peptide chain elongation would then proceed in the N-to-C direction, which is the reverse of the standard C-to-N SPPS methodology.

For the incorporation of this compound at internal or N-terminal positions, prior derivatization to a form compatible with standard Fmoc or Boc SPPS chemistry is necessary. Once derivatized to possess a protected primary or secondary amine, the modified amino acid can be incorporated into the growing peptide chain on the solid support. sennchem.com The efficiency of coupling and the potential for side reactions would need to be carefully evaluated for each specific derivative and peptide sequence. researchgate.net The choice of solvent is also critical in SPPS to ensure efficient solvation of the resin and reagents. peptide.com

The use of N,N-dimethylated amino acids can be of interest in the synthesis of peptidomimetics, where the modified amino acid can introduce conformational constraints or alter the pharmacokinetic properties of the resulting molecule.

Table 2: Overview of Peptide Synthesis Strategies for Incorporating this compound

Synthesis MethodPosition of N,N-Dimethyl-D-PheRequired ModificationKey Considerations
Solution-PhaseC-terminalNoneStandard activation of the carboxylic acid.
Solution-PhaseInternal / N-terminalDemethylation and N-protectionMulti-step process; optimization of demethylation and coupling is necessary.
Solid-Phase (SPPS)C-terminalNone (for reverse-direction synthesis)Attachment to resin is the first step; peptide elongation proceeds N-to-C.
Solid-Phase (SPPS)Internal / N-terminalDemethylation and N-protectionSynthesis of the derivatized building block is required prior to SPPS.

Sophisticated Analytical and Spectroscopic Characterization of N,n Dimethyl D Phenylalanine and Its Derivatives

Advanced Chromatographic Techniques for Stereochemical Resolution and Purity Assessment

Chromatographic methods are indispensable for the separation and analysis of chiral molecules like N,N-dimethyl-D-phenylalanine. By exploiting differential interactions with a chiral environment, these techniques enable the resolution of enantiomers and diastereomers, which is fundamental for purity assessment and configurational assignment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Configuration Determination

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the stereochemical analysis of N,N-dimethylated amino acids. A common strategy involves the derivatization of the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

One effective method employs phenylglycine methyl ester (PGME) as a chiral derivatization agent. nih.gov When this compound is reacted with (S)-PGME, a specific diastereomer is formed. This product can be chromatographically resolved from the diastereomer formed by the reaction of N,N-dimethyl-L-phenylalanine with the same (S)-PGME. The elution order of these diastereomers, when analyzed by LC-MS, allows for the unambiguous determination of the absolute configuration of the original N,N-dimethyl-phenylalanine molecule. researchgate.net Research has shown that when using (S)-PGME, the diastereomer formed from the L-amino acid consistently elutes before the diastereomer formed from the D-amino acid. researchgate.net

Table 1: LC-MS Retention Times of (S)-PGME Diastereomers of N,N-Dimethyl-Phenylalanine

CompoundDiastereomerRetention Time (min)
N,N-Dimethyl-L-phenylalanineL,S-3a15.2
This compoundD,S-3a16.5

This derivatization strategy, coupled with the high sensitivity and specificity of mass spectrometry detection, provides a reliable method for absolute configuration assignment in complex samples. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution technique for the separation of volatile compounds. For the analysis of amino acid enantiomers, a derivatization step is required to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. nih.govsigmaaldrich.com

However, the tertiary amine of this compound presents a challenge for common acylation reactions used in GC analysis. For instance, direct derivatization with N-pentafluoropropionyl anhydride (B1165640) for analysis on a Chirasil-L-Val column is not feasible for N,N-dimethylphenylalanine enantiomers. A potential workaround involves the demethylation of N,N-dimethylphenylalanine to its N-methyl analog, which can then be derivatized and analyzed.

For the parent D-phenylalanine, successful enantiomeric separation is routinely achieved using GC-MS. The amino acid is typically converted to a volatile derivative, such as its N-trifluoroacetyl (TFA) methyl ester. These derivatives can then be resolved on a chiral stationary phase, like a cyclodextrin-based column. nih.gov The difference in interaction between the enantiomeric derivatives and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 2: Representative GC-MS Separation of Amino Acid Enantiomers (as N-trifluoroacetyl methyl esters) on a Chiral Column

Amino Acid EnantiomerTypical Elution OrderChiral Stationary Phase Example
D-PhenylalanineFirstChirasil-Val
L-PhenylalanineSecondChirasil-Val

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven particularly effective for the resolution of underivatized amino acid enantiomers, including D- and L-phenylalanine. nih.govmst.edumst.edu

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector bonded to the stationary phase. The differing stability of these complexes results in different retention times. For the separation of D- and L-phenylalanine on a teicoplanin-based column, a reversed-phase mode with a hydro-organic mobile phase is typically employed. mst.eduresearchgate.net

Table 3: HPLC Separation of Phenylalanine Enantiomers on a Teicoplanin CSP

EnantiomerRetention Factor (k')Separation Factor (α)Resolution (Rs)
D-Phenylalanine2.81.251.59
L-Phenylalanine3.5

Conditions: Mobile phase of acetonitrile/water (75/25, v/v) at 23°C. researchgate.net

Indirect separation by HPLC is also possible, where this compound is first derivatized with a chiral reagent to create diastereomers, which are then separated on a conventional achiral column. researchgate.net

Ligand Exchange Chromatography with Chiral Additives

Ligand exchange chromatography (LEC) is a powerful technique for resolving racemates of amino acids. This method can be performed by using a chiral ligand as an additive to the mobile phase, which typically also contains a metal ion, such as copper(II).

In this approach, the enantiomer of the target compound, N,N-dimethyl-L-phenylalanine, can be used as a chiral selector. A copper(II) complex of N,N-dimethyl-L-phenylalanine is added to the mobile phase, which is then passed through an achiral reversed-phase column (e.g., C8 or C18). The chiral metal complex in the mobile phase forms transient diastereomeric ternary complexes with the enantiomers of the analyte. The different stabilities of these diastereomeric complexes lead to their separation. researchgate.netnih.gov This technique has been successfully applied to the enantioselective separation of various racemic amino acids. nih.gov The D-enantiomer of the analyte typically forms a more stable complex with the L-chiral selector and is therefore retained longer on the column.

Table 4: Enantioselective Separation of DL-Amino Acids using a Copper(II)-N,N-dimethyl-L-phenylalanine Complex in the Mobile Phase

AnalyteRetention Factor (k' D-isomer)Retention Factor (k' L-isomer)Selectivity (α)
DL-Valine4.53.21.41
DL-Leucine8.16.01.35
DL-Methionine5.84.41.32

Spectroscopic Investigations for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecule's structure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon, the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the singlet for the two equivalent methyl groups on the nitrogen atom.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupTypical Chemical Shift (δ, ppm)Multiplicity
N(CH₃)₂2.3 - 2.8Singlet
β-CH₂2.9 - 3.3Multiplet (AB part of ABX)
α-CH3.5 - 4.0Doublet of Doublets
Aromatic C-H7.2 - 7.4Multiplet
COOH>10 (variable)Broad Singlet

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxyl carbon, the aromatic carbons, the alpha- and beta-carbons, and the N-methyl carbons. The chemical shifts are influenced by the electronic environment of each carbon atom. illinois.eduoregonstate.edu

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupTypical Chemical Shift (δ, ppm)
N(CH₃)₂40 - 45
β-C (CH₂)35 - 40
α-C (CH)65 - 70
Aromatic C (non-substituted)127 - 130
Aromatic C (substituted)135 - 140
C=O (Carboxyl)170 - 175

These spectroscopic data, when combined, provide an unambiguous confirmation of the chemical structure of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Optical Purity

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption provides critical information about the stereochemistry and secondary structure of the molecule. For enantiomers like D- and L-phenylalanine derivatives, CD spectra are mirror images of each other, a principle that is foundational for determining absolute configuration and assessing enantiomeric purity. researchgate.netnih.gov

The near-UV CD spectrum of phenylalanine and its derivatives, typically in the 240 to 320 nm range, is dominated by π-π* electronic transitions of the aromatic phenyl ring. nih.gov The precise position and intensity of these bands are highly sensitive to the local microenvironment of the chromophore, making CD an excellent probe for conformational analysis. nih.gov Studies on phenylalanine have shown that the CD pattern can be concentration-dependent, indicating the formation of ordered structures in solution. dntb.gov.ua For this compound, the CD spectrum is expected to show distinct signals that are equal in magnitude but opposite in sign to its L-enantiomer, N,N-Dimethyl-L-phenylalanine. A racemic mixture of the two would ideally produce no CD signal. researchgate.net This characteristic allows for the quantitative determination of optical purity. nih.gov

Table 1: Conceptual Circular Dichroism (CD) Spectral Data
CompoundExpected CD Signal (Near-UV)Significance
This compoundSpecific positive or negative Cotton effectsConfirms the D-configuration
N,N-Dimethyl-L-phenylalanineMirror-image of the D-enantiomer's spectrumConfirms the L-configuration
Racemic MixtureNo net CD signal (baseline)Indicates equal amounts of D and L enantiomers

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For N,N-dimethyl-phenylalanine, MS confirms the molecular formula (C₁₁H₁₅NO₂) and provides a distinct fragmentation pattern that serves as a molecular fingerprint. nih.govnih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization (EI), N,N-dimethyl-L-phenylalanine exhibits characteristic fragment ions. nih.gov The fragmentation pattern is crucial for structural confirmation. Research on closely related compounds, such as N-methyl-N-trifluoroacetyl (TFA)-L-phenylalanine, reveals complex decomposition processes that lead to the formation of specific ions, including nitrilium cations like [CF₃C≡NCH₃]⁺. nih.govresearchgate.net For N,N-dimethyl-phenylalanine itself, the fragmentation is expected to involve the loss of the carboxyl group and characteristic cleavages around the nitrogen atom and the benzyl group.

Table 2: Key GC-MS Fragmentation Data for N,N-Dimethyl-L-phenylalanine
m/z (mass-to-charge ratio)Relative IntensityPlausible Fragment Identity
102Top Peak (Base Peak)[CH(CH₃)₂N=CH₂]⁺ or similar iminium ion
1482nd Highest[M - COOH]⁺ (Loss of carboxyl group)
423rd Highest[CH₃N=CH₂]⁺

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Advanced Studies

Both IR and UV-Vis spectroscopy provide valuable structural information about this compound by probing its vibrational and electronic properties, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present. For D-phenylalanine, studies combining experimental Fourier Transform Infrared (FT-IR) spectroscopy with Density Functional Theory (DFT) calculations have allowed for precise assignment of vibrational bands. yildiz.edu.tr The zwitterionic nature of amino acids in the solid state leads to characteristic absorptions for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. For this compound, key vibrations would include those of the C=O in the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching from the phenyl ring. mdpi.comresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for Phenylalanine and its Derivatives
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H Stretch (for -NH₂)Amino Group
~3030C-H Stretch (Aromatic)Phenyl Ring
~1780C=O Stretch (Free Carboxylic Acid)Carboxyl Group
~1626Asymmetric COO⁻ Stretch (Zwitterion)Carboxylate Group
~1600C=C Stretch (Aromatic)Phenyl Ring

Data derived from studies on phenylalanine and related dimers. yildiz.edu.trmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption in the UV region is dominated by the phenyl chromophore. Phenylalanine typically exhibits absorption maxima around 198 nm and 258 nm. sielc.com The position and intensity of these absorption bands are sensitive to the solvent and the local molecular environment. nih.gov High-resolution techniques, such as second-derivative absorbance spectroscopy, can resolve overlapping bands and detect subtle conformational changes that affect the aromatic side chains. nih.gov UV-Vis spectroscopy is a fundamental tool used to confirm the identity and concentration of phenylalanine derivatives in solution. nih.govresearchgate.net

Methodological Advancements in Chiral Discrimination

The separation and selective detection of enantiomers, known as chiral discrimination, is a significant analytical challenge. For this compound and related compounds, several advanced methodologies have been developed.

Chromatographic Methods: Chiral chromatography is a primary technique for separating enantiomers. While N,N-dimethylphenylalanine enantiomers can be difficult to separate directly, a gas chromatography (GC) method involves their demethylation to N-methyl analogues, which are then derivatized and successfully resolved on a chiral capillary column. researchgate.net Chiral ligand-exchange chromatography, often using copper(II) complexes with chiral ligands, has also proven effective for the enantioselective separation of various amino acids and their derivatives. moleculardepot.com

Mass Spectrometry-Based Methods: A cutting-edge technique combines chiral derivatization with ion mobility spectrometry-mass spectrometry (IMS-MS). In this approach, enantiomers are reacted with a chiral tagging agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), to form diastereomers. These diastereomers have different shapes and sizes, allowing them to be separated based on their drift time in an ion mobility cell before being detected by the mass spectrometer. This powerful method has achieved the baseline or near-baseline separation of all 19 pairs of proteinogenic amino acids in a single analysis. biorxiv.org

Electrochemical and Enzymatic Methods: Novel electrochemical sensors have been developed for the enantioselective detection of phenylalanine. These sensors can utilize optically active polymer films that interact differently with D- and L-enantiomers, producing a distinct electrical response measured by techniques like differential pulse voltammetry. researchgate.net Furthermore, enzymatic methods offer high selectivity. Phenylalanine ammonia (B1221849) lyases (PALs) have been used in multienzymatic cascade processes for the stereoselective synthesis of D-phenylalanine derivatives from cinnamic acids, demonstrating the power of biocatalysis in chiral synthesis and discrimination. nih.gov

Enzymatic Interactions and Modulation of Biochemical Pathways by N,n Dimethyl D Phenylalanine and Analogs

Investigation of N,N-Dimethyl-D-Phenylalanine as a Substrate or Inhibitor for Enzymes

The interaction of phenylalanine isomers with various enzymes is a critical determinant of their metabolic fate and pharmacological activity. These interactions range from serving as a substrate for enzymatic reactions to acting as inhibitors that modulate metabolic pathways.

Phenylalanine Ammonia (B1221849) Lyase (PAL) is a crucial enzyme found primarily in plants and some microorganisms, where it catalyzes the first step in the phenylpropanoid pathway. This reaction involves the non-oxidative deamination of its specific substrate, L-phenylalanine, to form trans-cinnamic acid and ammonia researchgate.netsigmaaldrich.com.

The enzyme exhibits high stereospecificity for the L-isomer of phenylalanine. In contrast, the unnatural enantiomer, D-phenylalanine, is not a substrate for PAL. Instead, studies have shown that D-Phe and its analogs can act as competitive inhibitors of the enzyme, binding to the active site without undergoing the deamination reaction sigmaaldrich.comresearchgate.net. Research on the specific interaction between this compound and PAL has not been extensively reported.

D-phenylalanine is recognized as an inhibitor of enkephalinase enzymes researchgate.netbiorxiv.org. Enkephalinases are a class of peptidases, including enzymes like carboxypeptidase A, responsible for the degradation of endogenous opioid peptides known as enkephalins acs.org. Enkephalins are neurotransmitters that play a key role in pain modulation and mood regulation.

The primary mechanism of action for D-phenylalanine involves binding to the active site of enkephalinase, thereby preventing the breakdown of enkephalins acs.orgsigmaaldrich.com. This inhibition leads to an accumulation of enkephalins in the synaptic cleft, enhancing their natural analgesic and mood-elevating effects. This mechanism has been a target for the development of therapeutic agents for pain and depression sigmaaldrich.com. While this action is established for D-phenylalanine, specific studies detailing the enkephalinase inhibitory activity of its N,N-dimethyl derivative are not widely available.

Phenylalanine Hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for converting L-phenylalanine into L-tyrosine nih.gov. This enzyme's activity is tightly regulated, primarily through allosteric activation by its own substrate, L-phenylalanine.

When L-phenylalanine levels rise, it binds to an allosteric site on the PAH enzyme, distinct from the catalytic site. This binding event induces a significant conformational change in the enzyme's structure, shifting it from a low-activity state to a high-activity state. This mechanism allows the body to efficiently process excess phenylalanine from dietary intake. The enzyme's cofactor, tetrahydrobiopterin (BH4), also plays a regulatory role, binding to PAH to maintain a stable, precatalytic state when L-phenylalanine concentrations are low. This complex regulation is crucial for preventing the toxic accumulation of phenylalanine, as seen in the genetic disorder phenylketonuria (PKU) nih.gov. The regulatory effects of D-phenylalanine or its N,N-dimethylated form on PAH are not well-documented.

Influence on Neurotransmitter Systems and Signal Transduction

Phenylalanine and its analogs can exert significant influence over neurotransmitter systems, either through direct interaction with receptors or by indirectly altering the synthesis and degradation of key signaling molecules like dopamine (B1211576) and glutamate.

The influence of phenylalanine isomers on dopaminergic pathways is complex and multifaceted. D-phenylalanine is thought to modulate the dopamine system indirectly. Through its inhibition of enkephalinase, the resulting increase in enkephalin levels can influence dopaminergic signaling, which is implicated in reward and mood regulation.

Conversely, high concentrations of L-phenylalanine can negatively impact dopamine synthesis. L-phenylalanine competes with L-tyrosine, the direct precursor for dopamine, for transport across the blood-brain barrier via the large neutral amino acid transporter (LAT1). Elevated L-phenylalanine levels can therefore limit the availability of L-tyrosine in the brain, leading to a reduction in the rate of dopamine synthesis. This effect is a key aspect of the neurological impact of untreated phenylketonuria.

Phenylalanine analogs have been shown to interact directly with the glutamatergic system, which is the primary excitatory neurotransmitter system in the brain. Research has demonstrated that L-phenylalanine can depress glutamatergic synaptic transmission. It affects both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate receptors.

The mechanism for its effect on NMDA receptors involves competition with glycine for its co-agonist binding site. L-phenylalanine specifically and reversibly attenuates NMDA receptor currents in a concentration-dependent manner researchgate.net. Furthermore, studies suggest that L-phenylalanine may also decrease the presynaptic release of glutamate. This modulation of glutamatergic activity highlights a potential pathway through which high levels of phenylalanine could contribute to cognitive dysfunction. Additionally, synthetic derivatives, such as (phosphonomethyl)phenylalanines, have been developed and studied as potent and selective NMDA receptor antagonists, further underscoring the importance of the phenylalanine structure in modulating this critical receptor system.

Interactive Data Table: Inhibition of NMDA Receptor Current by L-Phenylalanine

The following table summarizes the inhibitory concentration (IC50) of L-Phenylalanine on NMDA-activated currents in cultured hippocampal neurons.

CompoundTargetEffectIC50 Value (mM)Source
L-PhenylalanineNMDA ReceptorAttenuation of current1.71 ± 0.24 researchgate.net

Potential in Balancing Endorphinergic Systems

The central nervous system's endorphinergic system is crucial for pain modulation and emotional regulation. Endorphins, the body's natural painkillers, are neuropeptides that are degraded by enzymes such as enkephalinases. The modulation of this system presents a therapeutic avenue for managing pain and related conditions.

Research has primarily focused on D-phenylalanine (DPA), an amino acid that is structurally related to this compound. DPA is recognized for its ability to inhibit the action of carboxypeptidase A, also known as endorphinase, an enzyme responsible for the breakdown of endorphins and enkephalins. medcentral.com By slowing this enzymatic degradation, DPA can effectively increase the levels and prolong the activity of these endogenous opioids in the nervous system. optimallivingdynamics.com This mechanism is thought to contribute to pain relief and a sense of well-being. medcentral.comoptimallivingdynamics.com

Studies dating back to the 1980s confirmed the endorphin-protective properties of DPA. medcentral.com The proposed mechanism involves DPA acting as an inhibitor of the enzymes that catabolize endorphins, particularly enkephalins. nih.gov This elevation of brain enkephalins is believed to be the primary mode through which DPA exerts its effects. nih.gov While D-phenylalanine has demonstrated these properties, specific research detailing the direct effects of this compound on the endorphinergic system is less prevalent. However, the foundational understanding of DPA provides a basis for exploring how modifications, such as N,N-dimethylation, might influence the potency or specificity of this interaction.

The relationship between different forms of phenylalanine is noteworthy. L-phenylalanine is an essential amino acid that serves as a precursor for neurotransmitters like dopamine and norepinephrine. optimallivingdynamics.com In contrast, D-phenylalanine is not incorporated into proteins but exhibits the unique characteristic of inhibiting endorphin-degrading enzymes. medcentral.comoptimallivingdynamics.com The dual-form, DL-phenylalanine (DLPA), combines the properties of both, though DPA is reported to have twice the inhibitory effect on endorphinase compared to DLPA. medcentral.com

Roles in Oxidative Stress and Cellular Homeostasis

Cellular homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. An imbalance leads to oxidative stress, a condition implicated in numerous pathologies. Phenylalanine and its derivatives can influence this balance through various mechanisms.

High concentrations of phenylalanine, as seen in the metabolic disorder phenylketonuria (PKU), have been associated with increased oxidative stress. nih.govresearchgate.net Experimental studies have shown that phenylalanine can provoke oxidative damage to lipids and proteins. nih.gov This effect is likely mediated by the generation of reactive oxygen species. Furthermore, elevated phenylalanine levels have been shown to significantly decrease the concentration of reduced glutathione (GSH), a major non-enzymatic antioxidant in the brain. nih.gov This depletion of the primary antioxidant defense further exacerbates oxidative stress. nih.gov

The hypoxia-inducible factor (HIF) pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. embopress.org HIF is a transcription factor that regulates genes involved in adapting to low oxygen (hypoxia) conditions. rsc.org The activity of HIF is controlled by a class of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases, which include prolyl hydroxylase domain-containing proteins (PHDs) and Factor Inhibiting HIF (FIH). rsc.org

Recent research has identified derivatives of D-phenylalanine as modulators of this pathway. Specifically, N-oxalyl-D-phenylalanine (NOFD) and its dimethyl ester prodrug (DM-NOFD) have been shown to be potent and selective inhibitors of FIH. rsc.org FIH is responsible for hydroxylating an asparagine residue in the C-terminal activation domain of HIF-α, which suppresses its transcriptional activity. rsc.org By inhibiting FIH, compounds like NOFD and DM-NOFD can prevent this hydroxylation and thereby enhance HIF-mediated gene expression.

The modulation of the HIF pathway has significant therapeutic potential in various diseases, including cancer and neurodegenerative disorders. rsc.orgnih.gov For instance, the stabilization of HIF-1α through the inhibition of its degradation pathway is a strategy being explored for neuroprotection. nih.gov The discovery that a modified D-phenylalanine analog can selectively inhibit FIH opens a new avenue for developing therapeutics that can fine-tune the hypoxic response. rsc.org

Table 1: Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases by Phenylalanine Analogs and Other Inhibitors
CompoundTarget EnzymePotency (IC50)Selectivity
N-oxalyl-D-phenylalanine (NOFD)FIH0.24 µMExcellent selectivity over PHD2
VadadustatFIH29 µMWeak/Moderate
MolidustatFIH66 µMWeak/Moderate
DaprodustatFIH21 µMWeak/Moderate

Broader Metabolic Pathway Implications of Phenylalanine Methylation (General Context)

Phenylalanine is a critical node in metabolism, connecting primary pathways of protein synthesis with numerous secondary metabolic routes. Modifications such as methylation can have significant ripple effects on interconnected biosynthetic pathways.

The biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is highly conserved and interconnected. youtube.com In plants and microorganisms, these amino acids are synthesized via the shikimate pathway, which culminates in the production of chorismate. youtube.com Chorismate serves as the final common precursor and a critical branch-point metabolite for the synthesis of all three aromatic amino acids. youtube.comresearchgate.net

From chorismate, one branch leads to the synthesis of tryptophan. researchgate.net The other branch leads to prephenate, which is the precursor for both phenylalanine and tyrosine. researchgate.net The conversion of prephenate can occur via two different routes: the arogenate pathway or the phenylpyruvate pathway. frontiersin.org The regulation of these pathways is complex, involving feedback inhibition where the final products (phenylalanine, tyrosine, and tryptophan) can inhibit the activity of key enzymes early in the pathway. researchgate.net

Given this interconnectedness, the methylation of phenylalanine could have several implications. Methylation could alter the recognition of phenylalanine by regulatory enzymes, potentially disrupting the feedback inhibition loops that control the flux through the shikimate pathway. This could lead to an imbalance in the production of tyrosine and tryptophan. Furthermore, if N-methylated phenylalanine derivatives are metabolized, they could produce novel compounds that interact with other metabolic pathways. The synthesis of neurotransmitters like serotonin and dopamine depends on the availability of their respective precursors, tryptophan and tyrosine. nih.gov Therefore, any alteration in the biosynthesis of these amino acids could indirectly affect neurotransmitter balance.

The primary metabolic pathway for phenylalanine in humans is its hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase (PAH). pnas.orgnih.gov When this enzyme is deficient, as in PKU, phenylalanine accumulates and is shunted into alternative metabolic pathways. pnas.org

The most significant alternative route is the transamination of phenylalanine to phenylpyruvate. pnas.orgnih.gov This reaction is catalyzed by a phenylalanine transaminase. Phenylpyruvate can then be further metabolized into other compounds such as phenyllactate, phenylacetate, and o-hydroxyphenylacetate, which are subsequently excreted in the urine. pnas.org Another minor pathway involves the decarboxylation of phenylalanine to produce phenylethylamine. nih.gov

Receptor Binding and Molecular Pharmacology of N,n Dimethyl D Phenylalanine Derivatives

Opioid Receptor Affinity and Selectivity Studies

The structural modification of peptides with N,N-dimethyl-D-phenylalanine and its related analogues has profound effects on their affinity and selectivity for opioid receptors. These modifications primarily explore the substitution of the critical N-terminal tyrosine residue found in endogenous opioid peptides.

Delta Opioid Receptor Ligand Interactions

Research into phenylalanine analogues has revealed their potent and often highly selective interaction with the delta (δ) opioid receptor. The substitution of Tyr¹ in the δ-antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH) with certain phenylalanine derivatives can dramatically alter the compound's pharmacological profile. For instance, replacement with 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) unexpectedly converts the antagonist into a potent and selective δ-opioid agonist.

Conversely, incorporating a 2',6'-dimethyl-4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Dbcp) residue maintains strong δ-antagonist activity. The dipeptide H-Dbcp-Tic-OH, a derivative of 2',6'-dimethyl-phenylalanine, exhibits subnanomolar binding affinity for the δ-opioid receptor (Kiδ = 0.825 ± 0.107 nM) and demonstrates exceptionally high receptor selectivity. These studies indicate that N-terminal modifications on a phenylalanine scaffold can fine-tune ligand interaction at the δ-opioid receptor, producing compounds that range from full agonists to highly selective antagonists.

Mu Opioid Receptor Binding and Agonism

While many this compound derivatives are engineered for δ-opioid receptor selectivity, their interaction with the mu (μ) opioid receptor remains a critical aspect of their pharmacological assessment. The μ-opioid receptor is the primary target for many clinical opiates. Generally, peptide analogues with high δ-selectivity show significantly lower affinity for μ-receptors.

However, subtle structural changes can influence μ-receptor activity. For example, the Dbcp¹-containing tetrapeptide H-Dbcp-Tic-Phe-Phe-OH shows low μ-receptor binding affinity but has a higher μ-antagonist activity compared to some related compounds, suggesting that the biphenylethyl substituent can enhance binding to the inactive state of the μ-receptor to some degree. In other contexts, N-methyl substitution on different scaffolds has been shown to yield potent μ-opioid receptor agonists with high efficacy. The peptide DAMGO, a selective μ-agonist, is often used as a standard for assessing μ-receptor functional activity.

Table 1: Opioid Receptor Binding Affinities for Phenylalanine Derivatives

Compound Receptor Target Binding Affinity (Ki, nM) Functional Activity
H-Dbcp-Tic-OH Delta (δ) 0.825 ± 0.107 Antagonist
[Bcp¹]TIPP Delta (δ) Not Specified Potent Agonist
[Dbcp¹]TIPP Delta (δ) Not Specified Antagonist
DAMGO Mu (μ) ~0.49 Selective Agonist

Molecular Mimicry of Aromatic Amino Acids in Opioid Peptides

The pharmacological activity of endogenous opioid peptides like enkephalins is heavily dependent on the N-terminal tyrosine residue. The phenol (B47542) side chain of tyrosine is a key pharmacophoric element that interacts with the opioid receptor binding pocket. Phenylalanine derivatives, particularly those with N,N-dimethylation, are designed to mimic this critical interaction.

The rationale for using a 2',6'-dimethylphenylalanine structure stems from the discovery that dimethylation of the Tyr¹ residue in opioid peptides can increase agonist potency by one to two orders of magnitude. This enhancement is attributed to the potential for the two methyl groups to engage in additional favorable binding interactions within the receptor site. The N-terminal amino group of these peptide analogues typically forms a crucial salt bridge with a conserved aspartate residue (Asp¹²⁸ in the δ-receptor) in the transmembrane domain of the opioid receptor, anchoring the ligand in the binding pocket. Receptor docking studies show that the aromatic rings of these synthetic amino acids occupy the same binding subsites as the tyrosine ring of endogenous peptides, effectively mimicking the natural ligand.

Investigations at Other Receptor Systems

The utility of the this compound scaffold extends beyond opioid receptor modulation, with derivatives being investigated for activity at other significant biological targets.

Niacin Receptor 2 Activity

Niacin Receptor 2, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2 or GPR109A), is a G protein-coupled receptor that is endogenously activated by β-hydroxybutyrate and butyrate. Its activation by the drug niacin (nicotinic acid) leads to the inhibition of lipolysis in fat cells. The binding pocket of HCA2 is specifically adapted to recognize small carboxylic acids. Cryo-EM structures reveal that ligands like niacin are held in a deep pocket, with their carboxylic acid group forming a strong ionic interaction with a key arginine residue (R111).

The primary structural requirement for HCA2 agonism is a carboxylic acid moiety. While this compound is an amino acid, its structure is fundamentally different from the known hydroxy-carboxylic acid ligands for HCA2. Consequently, significant interactions of this compound derivatives with Niacin Receptor 2 have not been widely reported in the scientific literature, and such compounds are not typically investigated as ligands for this receptor system.

HIV-1 Capsid Protein Binding Mechanisms

A promising therapeutic application for phenylalanine derivatives is in the development of novel anti-HIV-1 agents. These compounds can target the viral capsid (CA) protein, which is essential for multiple stages of the HIV-1 lifecycle, including uncoating, nuclear entry, and assembly.

Small molecule inhibitors based on a phenylalanine scaffold, such as PF-74 and its analogues, have been shown to bind to a specific, conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers in the viral capsid hexamer. This binding site is also utilized by host factors like CPSF6 and NUP153, which are important for viral replication. By binding to this pocket, the phenylalanine derivatives can disrupt the stability of the capsid and interfere with these critical virus-host interactions. The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with specific residues in the binding pocket.

Table 2: Key Molecular Interactions of Phenylalanine Derivatives with HIV-1 Capsid Protein

CA Protein Domain Interacting Residue Type of Interaction
NTD Asn57 Hydrogen Bond
NTD Leu56 Hydrophobic
NTD Asn53 Hydrophobic
NTD Met66 Hydrophobic
NTD Lys70 Hydrophobic
CTD (adjacent) Gln63 Hydrogen Bond
CTD (adjacent) Arg173 Cation-pi
CTD (adjacent) Lys182 Cation-pi

Protein-Ligand Interaction Dynamics

The interaction of small molecules with plasma proteins is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AAG) are the two major drug-binding proteins in human plasma.

Direct experimental data on the binding of this compound to Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AAG) is not available in the reviewed scientific literature. However, studies on structurally related phenylalanine derivatives provide valuable insights into potential binding interactions.

α1-Acid Glycoprotein (AAG) Binding:

A study investigating the interaction of dansylated amino acids with AAG provides relevant data for a closely related compound, dansyl-D,L-phenylalanine. This research demonstrated that AAG can discriminate between the enantiomers of dansyl-phenylalanine, exhibiting different binding affinities for the D and L forms. nih.gov The association constants were determined and are presented in the table below.

CompoundAssociation Constant (L g⁻¹)
Dansyl-D-phenylalanine (DDP)1.33 x 10²
Dansyl-L-phenylalanine (DLP)2.29 x 10²

This data is for Dansyl-D,L-phenylalanine and not this compound. nih.gov

The data indicates a stereoselective binding of dansyl-phenylalanine to AAG, with a higher affinity for the L-enantiomer. This suggests that the stereochemistry of the phenylalanine backbone plays a role in the interaction with AAG. The dimethylation at the amine group of D-phenylalanine would likely alter the binding characteristics observed with the dansylated form, but the extent of this alteration requires specific experimental investigation.

Human Serum Albumin (HSA) Binding:

Research on the binding of dansylated amino acids to HSA has shown that dansyl-L-phenylalanine binds to what is known as drug site 2 on the albumin molecule. nih.govnih.gov This site is a known binding location for a variety of drug molecules. The dansyl group in these derivatives plays a significant role in anchoring the molecule to the binding site. nih.gov

While this information pertains to the L-enantiomer and a different derivative (dansyl instead of dimethyl), it suggests that the phenylalanine scaffold can interact with specific binding sites on HSA. The N,N-dimethyl modification on the D-enantiomer would introduce changes in size, polarity, and hydrogen bonding capability at the amino group, which would in turn influence its affinity and binding orientation within the pockets of HSA. Without direct binding studies for this compound, any potential interaction with HSA remains speculative.

Applications in Advanced Peptide and Peptidomimetic Design

Design of Opioid Mimetics Utilizing N,N-Dimethyl-D-Phenylalanine as a Surrogate

The design of potent and selective opioid receptor ligands is a critical goal in pain management research. Modifications to endogenous opioid peptides, such as enkephalins and dynorphins, are a common strategy to improve their therapeutic profiles. While direct studies featuring this compound in opioid mimetics are not extensively documented in publicly available literature, the core structural concepts—N-methylation and the use of D-amino acids—are well-established principles in the field.

N-methylation of the peptide backbone is a key strategy to constrain the conformational freedom of a peptide, which can lead to enhanced receptor selectivity and potency. nih.gov For instance, the potent and selective µ-opioid receptor (MOR) agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin) incorporates an N-methylated phenylalanine to reduce rotational freedom around the peptide bond. nih.gov Further, N,N-dialkylation at the N-terminus of Dynorphin A has been shown to convert the peptide from an agonist to an antagonist. nih.gov

The use of D-amino acids, such as D-phenylalanine, is primarily employed to confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's metabolic stability and duration of action. nih.gov In some cases, the configurational change from an L- to a D-amino acid can also enhance binding affinity and selectivity for a specific opioid receptor subtype. nih.gov

Another relevant modification is the dimethylation of the aromatic ring of phenylalanine, creating 2′,6′-dimethylphenylalanine (Dmp). Substituting Phe with Dmp in opioid peptides has been shown to improve receptor-binding affinity and selectivity. nih.gov In some analogs, the replacement of the N-terminal tyrosine with Dmp, despite lacking the critical phenolic hydroxyl group, resulted in unexpectedly high receptor affinity. nih.gov These findings underscore that while the tyramine (B21549) moiety is a classic pharmacophore for opioid activity, surrogates can achieve potent interactions within the receptor binding pocket. nih.gov

Collectively, these research avenues highlight the strategic importance of methyl groups and D-amino acids in opioid ligand design. The combination of these features in this compound presents a logical, albeit less explored, scaffold for creating novel opioid peptidomimetics with potentially unique receptor interaction profiles and enhanced stability.

Development of HIV-1 Capsid Inhibitors based on Phenylalanine Derivatives

The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is an essential, multifunctional protein that participates in both early and late stages of the viral lifecycle, making it an attractive target for novel antiretroviral drugs. nih.govscite.ai A significant class of small-molecule inhibitors targeting the CA protein is based on a phenylalanine core. mdpi.com The lead compound in this class, PF-74, utilizes a phenylalanine scaffold to bind within a critical interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers in the viral capsid hexamer. nih.govmdpi.com

Research has focused on modifying the core phenylalanine structure of PF-74 to improve antiviral potency and drug-like properties. nih.govscite.ai Structure-activity relationship (SAR) studies have demonstrated that the anti-HIV activity of these derivatives is highly sensitive to changes in various parts of the molecule, including the linker and substituents targeting the CTD of the CA protein. nih.govmdpi.com

Key findings from these studies include:

Dimerization: Dimerized phenylalanine derivatives, using linkers like 2-piperazineone, were found to be more potent than their monomeric counterparts. scite.ai

Substitutions: The introduction of fluorine and methoxyl groups on different parts of the molecule was often beneficial for antiviral activity. scite.ai For example, a 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c) and an indolin-5-amine (B94476) substituted derivative (V-25i) showed potent anti-HIV-1 activity. nih.govvub.be

Scaffold Hopping: Replacing parts of the PF-74 structure with different chemical moieties (scaffold hopping) has led to the discovery of novel derivatives with significant antiviral activity. nih.gov For instance, a series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized, with compound 13m exhibiting potency similar to the lead compound PF-74. mdpi.com

Surface plasmon resonance (SPR) binding assays have confirmed that these phenylalanine-based inhibitors, much like PF-74, preferentially bind to the assembled CA hexamer over the CA monomer, confirming their mechanism of action. nih.govvub.be Molecular dynamics simulations have further elucidated the potential binding interactions between these compounds and the HIV-1 CA hexamer. nih.gov

Table 1: Anti-HIV-1 Activity of Representative Phenylalanine Derivatives
CompoundDescriptionEC₅₀ (µM)Reference
PF-74Lead Compound0.42 - 5.95 nih.govmdpi.com
II-13c4-methoxy-N-methylaniline substituted phenylalanine5.14 nih.gov
V-25iIndolin-5-amine substituted phenylalanine2.57 nih.gov
13m1,2,3-triazole-containing phenylalanine derivative4.33 mdpi.com
Q-c4Dimerized phenylalanine derivative0.57 scite.ai

Engineering of Antimicrobial Agents and Surfactants

The incorporation of modified amino acids like this compound into antimicrobial agents is a promising strategy to combat bacterial infections. This approach is applied in two main areas: the modification of antimicrobial peptides (AMPs) and the creation of amino acid-based surfactants.

N-Methylated Antimicrobial Peptides: AMPs are a class of molecules produced by many organisms as part of their innate immune defense. nih.gov A key challenge in their therapeutic development is their susceptibility to proteolytic degradation. The introduction of non-proteinogenic amino acids, including N-methylated amino acids, is a strategy to enhance enzymatic stability. nih.govpharmainfonepal.com N-methylation can modulate the physicochemical properties of peptides, such as their hydrophobicity and ability to form secondary structures like α-helices, which are often crucial for membrane disruption. nih.gov While N-methylation can sometimes negatively impact antimicrobial activity by disrupting hydrogen bond networks, in other cases, it results in analogs with similar or even greater activity, particularly against certain Gram-negative bacteria like P. aeruginosa. nih.gov

Phenylalanine-Based Surfactants: Cationic surfactants derived from amino acids are gaining attention as biocompatible and biodegradable antimicrobial agents. nih.gov Surfactants based on phenylalanine have been synthesized and shown to possess promising antibacterial efficacy against a range of bacterial strains. nih.gov These molecules typically consist of a hydrophobic fatty acid chain linked to the phenylalanine headgroup, which provides the cationic charge. They exert their antimicrobial effect by disrupting the bacterial cell membrane. nih.gov The self-aggregation of these surfactants into micelles is a key property, with critical micelle concentrations (CMC) varying based on the length of the hydrophobic alkyl chain. nih.gov Molecular docking studies suggest these surfactants may also act by inhibiting enzymes crucial for bacterial cell wall synthesis, such as peptidoglycan glycosyltransferase. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Phenylalanine-Based Surfactant (C₁₂PC₃NH₃Cl)
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 653862.5
Staphylococcus epidermidis ATCC 1222862.5
Bacillus subtilis ATCC 6633125
Escherichia coli ATCC 8739125
Pseudomonas aeruginosa ATCC 9027250

Data sourced from reference nih.gov.

Functionalized Peptides for Receptor-Targeted Delivery (General Peptide Context)

Functionalized peptides are increasingly used to confer targeting capabilities to nanomedicines, enhancing drug delivery to specific cells or tissues. Peptides can be designed to bind to receptors that are overexpressed on diseased cells, such as cancer cells, facilitating targeted uptake via receptor-mediated endocytosis.

Phenylalanine is a key amino acid in this context due to the hydrophobic and aromatic nature of its benzyl (B1604629) side chain. These properties are often exploited in the design of self-assembling peptides that form nanostructures like hydrogels, micelles, or nanofibers for sustained drug release. For example, N-Fluorenylmethyloxycarbonyl-pentafluorophenylalanine-diaminopropane (Fmoc-F₅-Phe-DAP) derivatives self-assemble into supramolecular hydrogels capable of encapsulating and controlling the release of therapeutic proteins. The hydrophobic core, which includes the phenylalanine residues, is critical for driving the self-assembly process and for sequestering hydrophobic drug payloads.

In receptor-targeting peptides, phenylalanine can play several roles:

Structural Scaffold: It can be part of the core peptide sequence that adopts a specific conformation (e.g., β-sheet) necessary for binding.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-stacking interactions with receptor binding pockets.

Modulation of Amphiphilicity: In peptide amphiphiles, phenylalanine contributes to the hydrophobic block, which is essential for the self-assembly into nanostructures that carry the targeting ligand and the therapeutic agent.

By functionalizing nanoparticles or liposomes with peptides containing residues like phenylalanine, researchers can improve drug accumulation at the target site, enhancing therapeutic efficacy while minimizing off-target effects.

Computational and Theoretical Approaches in N,n Dimethyl D Phenylalanine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as N,N-Dimethyl-D-phenylalanine, and a biological target, typically a protein or receptor. These methods provide atomic-level details of binding modes, interaction energies, and the dynamic behavior of the ligand-target complex over time.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For instance, in studies of phenylalanine derivatives, molecular docking has been successfully used to explore binding to targets like dipeptidyl peptidase IV (DPP-IV) and the MDM2/MDMX proteins. nih.govnih.gov Docking studies can reveal crucial noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The binding energy, often calculated in kcal/mol, provides a quantitative estimate of the ligand's affinity for the target. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic stability and behavior of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a more realistic representation of the biological system compared to the static picture from docking.

In a study on an analogue of aspartame (B1666099) containing a constrained phenylalanine derivative (DMP), MD simulations were performed to understand its interaction with the sweet taste receptor T1R2. tandfonline.com The simulations, running for picoseconds, revealed that the binding of the ligand induced conformational changes in the receptor. tandfonline.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the complex over time, indicating its stability. A stable RMSD suggests the complex has reached equilibrium. In the T1R2 study, the complex with the phenylalanine derivative equilibrated during the second half of the simulation time. tandfonline.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues in the protein, highlighting which parts of the receptor are most affected by ligand binding. tandfonline.com

Binding Free Energy: Provides a more accurate estimation of binding affinity by considering entropic and solvent effects.

These simulations are critical for confirming the stability of binding poses predicted by docking and for elucidating the detailed mechanism of ligand-induced receptor activation or inhibition. tandfonline.comresearchgate.netmdpi.com

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations
ParameterTechniqueDescriptionExample Application
Binding Energy (kcal/mol)Molecular DockingEstimates the binding affinity between a ligand and its target. More negative values typically indicate stronger binding.Predicting the affinity of phenylalanine derivatives for cancer targets like TNFSF9. researchgate.net
Root Mean Square Deviation (RMSD)Molecular DynamicsMeasures the stability of the ligand-receptor complex over the simulation time.Assessing the stability of an aspartame analogue in the T1R2 receptor binding site. tandfonline.com
Interaction AnalysisMolecular Docking / DynamicsIdentifies specific interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.Visualizing how phenylalanine derivatives bind to the p53-binding pockets of MDM2 and MDMX. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly accurate way to investigate the electronic structure, geometry, and properties of molecules like this compound. These methods are particularly valuable for conformational analysis and predicting spectroscopic data.

Spectroscopic Property Prediction: QC calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental Infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: QC methods can predict NMR chemical shifts and coupling constants, which are fundamental parameters for structure elucidation.

Electronic Circular Dichroism (ECD): This technique is powerful for determining the absolute configuration of chiral molecules. DFT calculations are an indispensable tool for predicting ECD spectra to establish the stereochemistry of complex molecules. nii.ac.jp

Table 2: Application of Quantum Chemical Methods
MethodApplicationInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Conformational AnalysisOptimized geometries, relative energies of conformers, potential energy surfaces. nii.ac.jpmdpi.comDetermining the most stable 3D structure and flexibility of the molecule.
Time-Dependent DFT (TD-DFT)Spectroscopic PredictionVibrational frequencies (IR/Raman), electronic transitions (UV-Vis), and ECD spectra. nii.ac.jpresearchgate.netAiding in structural confirmation and assignment of experimental spectra.
Ab initio methods (e.g., MP2)High-Accuracy Energy CalculationsPrecise single-point energies for refined conformational energy ranking. mdpi.comProviding benchmark energy values for validating less computationally expensive methods.

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

Structure-Activity Relationship (SAR) analysis is a core concept in drug discovery that links the chemical structure of a compound to its biological activity. oncodesign-services.com Computational modeling provides quantitative and predictive frameworks for SAR, known as Quantitative Structure-Activity Relationship (QSAR) models. These models are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity. nih.govnih.gov

The fundamental principle of QSAR is to develop a mathematical relationship between a set of molecular descriptors and the observed biological activity. nih.gov Biological Activity = f(Molecular Descriptors)

3D-QSAR: For phenylalanine derivatives studied as DPP-IV inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov

CoMFA: This method correlates biological activity with the steric and electrostatic fields surrounding a set of aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

The results of these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in a specific region enhances activity, while adding an electronegative group in another region is detrimental. nih.gov Such insights provide a clear, intuitive guide for medicinal chemists to synthesize the next generation of compounds. nih.govoncodesign-services.com

The process of building a robust QSAR model involves several key steps:

Data Set Preparation: Assembling a set of molecules with known biological activities. nih.gov

Descriptor Calculation: Computing various numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules.

Model Building: Using statistical methods, such as Partial Least Squares (PLS) analysis, to build a predictive model. nih.gov

Validation: Rigorously testing the model's predictive power using techniques like leave-one-out cross-validation and an external test set of compounds. nih.gov

By applying these computational SAR approaches, researchers can systematically explore the chemical space around the this compound scaffold to identify key structural features that govern its biological effects, thereby accelerating the discovery of novel and effective molecules. oncodesign-services.comuni-bonn.de

Emerging Research Avenues and Mechanistic Insights

Elucidation of Novel Biological Activities and Associated Mechanisms

While research specifically targeting N,N-dimethyl-D-phenylalanine is in its nascent stages, the known activities of its parent compound, D-phenylalanine, and related molecules provide a foundation for hypothesizing its potential biological roles. D-phenylalanine is known to exhibit distinct activities from its L-enantiomer, including acting as an agonist for the niacin receptor 2 (NIACR2) and potentially playing a role in neuromodulation. mdpi.com One of the most cited mechanisms for D-phenylalanine is the inhibition of enkephalinase, an enzyme that degrades endogenous opioid peptides called enkephalins. nih.gov By inhibiting this enzyme, D-phenylalanine can increase the levels of enkephalins in the brain, which may lead to analgesic and mood-elevating effects.

Future research on this compound is anticipated to investigate whether it retains or modifies these activities. The addition of two methyl groups to the nitrogen atom could significantly alter its binding affinity for targets like enkephalinase or NIACR2, potentially leading to enhanced potency or a different pharmacological profile. Furthermore, its structural similarity to phenethylamine, a central nervous system stimulant, suggests that this compound could be explored for activity within monoaminergic systems. wikipedia.org Investigations may focus on its interaction with trace amine-associated receptors (TAARs) or its ability to modulate the release and reuptake of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin. wikipedia.org

The table below outlines potential research areas for the novel biological activities of this compound based on related compounds.

Potential Research Area Hypothesized Mechanism of Action Related Compound(s)
Neuromodulation Inhibition of enkephalinase, leading to increased levels of endogenous opioids.D-phenylalanine nih.gov
Metabolic Regulation Agonism at the Niacin Receptor 2 (NIACR2).D-phenylalanine mdpi.com
CNS Stimulation Interaction with trace amine-associated receptors (TAARs) or modulation of monoamine neurotransmitter systems.Phenethylamine wikipedia.org
Receptor Antagonism Potential competitive antagonism at NMDA or AMPA receptors, influenced by its D-configuration.L-phenylalanine mdpi.com

Potential as Pharmacological Tools for Ligand Recognition and Signal Transduction Studies

The unique stereochemistry and structural modifications of this compound make it a promising candidate as a pharmacological tool to probe the intricacies of ligand-receptor interactions and cellular signaling. Amino acid derivatives are crucial in studying complex systems like the N-methyl-D-aspartate (NMDA) receptor, where ligands binding to one site can allosterically modulate activity at another. nih.gov For instance, studies have shown that ligands for the NMDA recognition site can alter the binding affinity of agonists and antagonists at the associated glycine recognition site. nih.gov

This compound could be synthesized and utilized in binding assays to explore the steric and electronic requirements of amino acid binding pockets. The bulky dimethylamino group could provide unique insights into the topology of receptor sites that are inaccessible to simpler amino acids. Furthermore, its D-configuration is critical, as receptors often display high stereoselectivity.

In the context of signal transduction, phenylalanine has been shown to influence key cellular pathways. For example, it can regulate milk protein synthesis through the LAT1-mTOR signaling pathway and has been implicated in modifying insulin receptor beta (IRβ) to inhibit insulin signaling and glucose uptake. nih.govnih.gov this compound could be used as a tool to investigate whether these pathways are stereoselective and to dissect the downstream consequences of receptor activation or inhibition. Its modified structure might confer greater stability against enzymatic degradation compared to its parent amino acid, making it a more reliable tool for prolonged in-vitro experiments.

Signaling Pathway Potential Application of this compound Key Research Question
NMDA Receptor Complex Used as a probe to investigate the stereochemical requirements of the glycine co-agonist site or other modulatory sites. nih.govHow does the D-configuration combined with N,N-dimethylation affect binding affinity and allosteric modulation?
mTOR Signaling Employed to study the role of amino acid transporters (like LAT1) and their stereospecificity in activating the mTOR cascade. nih.govCan this compound activate or inhibit mTOR signaling, and is this effect transporter-mediated?
Insulin Signaling Utilized to explore the structural basis of phenylalanine-induced modifications to the insulin receptor and subsequent effects on glucose uptake. nih.govDoes the D-enantiomer derivative have a different impact on insulin sensitivity compared to the L-enantiomer?
G-Protein Coupled Receptors (GPCRs) Screened for activity at orphan GPCRs or as a tool to study ligand bias at receptors like NIACR2. mdpi.comDoes the compound act as an agonist, antagonist, or biased agonist at known or novel GPCRs?

Advanced Research on Stereoisomeric Effects on Biological Activity

A critical frontier in pharmacology is understanding how the three-dimensional arrangement of atoms in a molecule dictates its biological function. The stereoisomeric relationship between D- and L-amino acids provides a classic example of this principle. L-phenylalanine is the proteinogenic enantiomer, while D-phenylalanine often exhibits entirely different, non-coded functions.

Research has demonstrated profound differences between these enantiomers. For example, high concentrations of L-phenylalanine can specifically inhibit NMDA receptor function by competing with glycine at its co-agonist binding site, a mechanism implicated in the cognitive deficits seen in phenylketonuria. nih.govresearchgate.net In contrast, D-phenylalanine has been shown to have a counteracting effect in other contexts; it can reverse the membrane fluidizing and fibril-forming tendencies of L-phenylalanine, thereby restoring membrane rigidity. nih.gov This suggests that the two enantiomers can have opposing effects on fundamental biophysical properties of cell membranes.

Advanced research on N,N-dimethyl-phenylalanine would necessarily focus on a direct comparison between the D- and L-stereoisomers. The introduction of the N,N-dimethyl groups is expected to further amplify the stereospecificity of its interactions. These methyl groups restrict the conformational flexibility around the alpha-carbon and add steric bulk, which can enhance the selectivity for a specific receptor conformation or prevent binding to a site that accommodates the other enantiomer. Computational modeling and experimental studies, such as X-ray crystallography of the compound bound to a target protein, would be invaluable in elucidating the precise molecular interactions that underpin its stereoisomeric effects.

The following table summarizes the known contrasting effects of the phenylalanine enantiomers, highlighting the importance of stereochemistry and forming a basis for future studies on their N,N-dimethylated derivatives.

Biological System/Effect L-Phenylalanine D-Phenylalanine Reference(s)
NMDA Receptor Function Inhibits NMDA-activated currents by competing at the glycine binding site.L-Phe is a competitive antagonist of the NMDA receptor. The biological role of D-Phe is largely unknown, but it is known to be an agonist of NIACR2. mdpi.comnih.govresearchgate.net
Cell Membrane Biophysics Induces membrane fluidity and forms fibrillar aggregates that interact with lipid bilayers.Ruptures L-Phe fibrils and restores/increases membrane rigidity when in an enantiomeric mixture. nih.gov
Metabolism Precursor for protein synthesis and neurotransmitters like dopamine.Not incorporated into proteins; primarily acts as a pharmacological agent (e.g., enkephalinase inhibitor). nih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N-dimethyl-D-phenylalanine with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves dimethylation of D-phenylalanine using methylating agents (e.g., methyl iodide) under anhydrous conditions with a base catalyst (e.g., sodium hydride). To preserve enantiomeric integrity, perform reactions in aprotic solvents (e.g., dimethylformamide) at controlled temperatures (0–25°C). Post-synthesis, purify via recrystallization or reverse-phase HPLC, and confirm enantiopurity using polarimetry or chiral chromatography .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze ¹H/¹³C NMR spectra to confirm dimethylation (δ ~2.2–2.4 ppm for N-CH₃ protons) and stereochemistry.
  • HPLC : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~222.3 Da).
    Cross-reference with USP standards for validation .

Q. What are the solubility and stability profiles of this compound under various pH conditions?

  • Methodological Answer : Solubility is pH-dependent: highly soluble in acidic buffers (pH 2–4) due to protonation of the carboxyl group, but less soluble in neutral/alkaline conditions. Stability studies (via HPLC) show degradation <5% over 24 hours at 25°C in pH 7.4 buffer. Store lyophilized at –20°C to prevent racemization .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved during peptide synthesis?

  • Methodological Answer : Employ dynamic kinetic resolution using chiral catalysts (e.g., Rhodium-BINAP complexes) during coupling reactions. Alternatively, use enzymatic resolution with proteases (e.g., Subtilisin Carlsberg) to hydrolyze L-enantiomer contaminants. Monitor via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

  • Methodological Answer :

  • Coupling Conditions : Use low-temperature (4°C) coupling with HATU/DIPEA activation to minimize base-induced racemization.
  • Protecting Groups : Opt for acid-labile groups (e.g., Boc) over Fmoc to reduce alkaline exposure.
  • Monitoring : Perform Kaiser tests and inline FTIR to track coupling efficiency and stereochemical integrity .

Q. How should conflicting bioactivity data of this compound derivatives in different cell lines be interpreted?

  • Methodological Answer : Contradictions may arise from cell-specific permeability (e.g., P-gp efflux in cancer lines) or receptor isoform variability. Normalize data using internal controls (e.g., β-actin) and validate via siRNA knockdowns. Apply multivariate statistical models (ANOVA with Tukey’s post hoc) to identify significance thresholds .

Q. How is the metabolic stability of peptides containing this compound analyzed in preclinical models?

  • Methodological Answer :

  • In Vitro : Incubate with hepatic microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • In Vivo : Administer radiolabeled peptides to rodents and collect plasma/bile samples for metabolite profiling. Use PET imaging for real-time tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.